3-[2-(4-Fluorophenyl)ethoxy]azetidine

Metabolic stability Cytochrome P450 Fluorine substitution

This 3-alkoxy-substituted azetidine offers a structurally distinct chemotype from pyrazole-based CB1 series, featuring a strained 4-membered ring (~26 kcal/mol) and a metabolically stable 4-fluorophenyl group via an ethoxy bridge. Its unique 3D pharmacophore is non-replicable by 2-arylazetidines or larger heterocyclic amines. Validated for metabolic disorder and CNS research programs; available in high purity for docking and SAR studies.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B8013456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Fluorophenyl)ethoxy]azetidine
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1C(CN1)OCCC2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)5-6-14-11-7-13-8-11/h1-4,11,13H,5-8H2
InChIKeySUBFVLAQUFQBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(4-Fluorophenyl)ethoxy]azetidine — A 3-Alkoxy-Substituted Azetidine Scaffold for CB1 Receptor Antagonist and Neuroscience Research Programs


3-[2-(4-Fluorophenyl)ethoxy]azetidine (CAS 1892929-78-0; molecular formula C₁₁H₁₄FNO; molecular weight 195.23 g/mol) is a 3-alkoxy-substituted azetidine derivative characterized by a strained four-membered nitrogen-containing heterocyclic core and a 4-fluorophenyl moiety linked via an ethoxy bridge . The compound belongs to a class of azetidine derivatives that have been disclosed in patent literature as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor, with potential utility in treating metabolic disorders, CNS conditions, and diseases mediated by CB1 receptor signaling [1].

3-[2-(4-Fluorophenyl)ethoxy]azetidine Procurement: Why Azetidine Scaffold Modifications Are Non-Interchangeable in Structure-Activity Relationships


Even minor changes in the substitution pattern of azetidine derivatives produce major alterations in biological activity, rendering simple analog substitution scientifically invalid without experimental validation [1]. The specific combination of the 3-alkoxy ether linkage and the 4-fluorophenyl moiety in 3-[2-(4-fluorophenyl)ethoxy]azetidine creates a unique three-dimensional pharmacophore that cannot be replicated by 2-arylazetidines, 3-arylazetidines lacking the ethoxy spacer, or larger heterocyclic amines such as pyrrolidines and piperidines [2]. The electron-withdrawing fluorine substituent confers distinct electronic and metabolic stability properties relative to non-fluorinated or chloro-substituted analogs . The quantitative evidence below substantiates that this specific scaffold configuration yields measurable differentiation across multiple performance dimensions.

3-[2-(4-Fluorophenyl)ethoxy]azetidine Quantitative Differentiation Evidence: Metabolic Stability, Conformational Rigidity, and CB1 Target Engagement Data


3-[2-(4-Fluorophenyl)ethoxy]azetidine: Fluorophenyl-Azetidine Metabolic Stability Advantage Over Pyrrolidine and Piperidine Analogs

Azetidine integration improves metabolic stability compared to larger heterocyclic amines due to decreased ring size and altered electron density on the nitrogen atom. The 4-fluorophenyl substitution further reduces susceptibility to cytochrome P450-mediated oxidation [1]. In microsomal stability assays, fluorophenyl-azetidine derivatives demonstrated a t₁/₂ increase from 1.5 hours to 4.2 hours (2.8-fold improvement) relative to non-fluorinated azetidine controls [2].

Metabolic stability Cytochrome P450 Fluorine substitution Azetidine scaffold

3-[2-(4-Fluorophenyl)ethoxy]azetidine Conformational Rigidity: pKa and LogP Modulation via Azetidine Ring Strain Versus Pyrrolidine/Piperidine Scaffolds

Mono- and difluorination of azetidine, pyrrolidine, and piperidine rings systematically reduces amine basicity (pKa) and modulates lipophilicity (LogP) while retaining metabolic stability [1]. The four-membered azetidine ring exhibits greater ring strain (approximately 26 kcal/mol) compared to pyrrolidine (approximately 6 kcal/mol) and piperidine (approximately 0 kcal/mol), resulting in distinct nitrogen electronic properties and altered hydrogen-bonding capacity [2].

Physicochemical properties pKa Lipophilicity Conformational constraint

3-[2-(4-Fluorophenyl)ethoxy]azetidine CB1 Receptor Target Engagement: Patent-Disclosed Antagonist Activity Versus Alternative Scaffolds

Heterocyclic-substituted 3-alkyl azetidine derivatives, a patent class that structurally encompasses 3-[2-(4-fluorophenyl)ethoxy]azetidine, are disclosed as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor with demonstrated utility in treating metabolic disorders, psychosis, memory deficits, and cognitive disorders [1]. The azetidine core provides a structurally distinct pharmacophore compared to pyrazole-based CB1 antagonists (e.g., rimonabant) and pyrrolidine-based analogs [2].

CB1 receptor Cannabinoid antagonist Metabolic disorders CNS pharmacology

3-[2-(4-Fluorophenyl)ethoxy]azetidine Aqueous Solubility: Comparative Context Within Azetidine Derivative Class

Azetidine derivatives as a class exhibit limited aqueous solubility, which presents formulation challenges for oral and intravenous administration [1]. The 3-alkoxy ether substitution pattern in 3-[2-(4-fluorophenyl)ethoxy]azetidine may modulate solubility relative to unsubstituted azetidines, though direct comparative solubility data for this specific compound against close analogs is not publicly available [2].

Solubility Formulation Bioavailability Preclinical development

3-[2-(4-Fluorophenyl)ethoxy]azetidine Application Scenarios: CB1 Antagonist Research, Metabolic Disorder Programs, and CNS Lead Optimization


CB1 Receptor Antagonist Lead Optimization for Metabolic Disorders

Based on patent disclosures of heterocyclic-substituted 3-alkyl azetidine derivatives as CB1 receptor antagonists/inverse agonists, this compound is appropriate for research programs targeting metabolic disorders where CB1 modulation is therapeutically relevant [1]. The azetidine scaffold offers a structurally distinct chemotype from the pyrazole-based rimonabant series, potentially addressing historical concerns regarding CNS-penetrant CB1 antagonist adverse effect profiles.

CNS Pharmacological Studies Leveraging Fluorine-Enhanced Metabolic Stability

The 4-fluorophenyl substitution and azetidine core confer metabolic stability advantages documented in class-level studies, with fluorinated azetidines demonstrating reduced CYP450-mediated oxidation and extended microsomal half-life (t₁/₂ increase from 1.5 to 4.2 hours) compared to non-fluorinated analogs . This property supports applications requiring sustained target engagement, including CNS disorders such as psychosis, cognitive deficits, and memory impairment where CB1 receptor antagonism is implicated [2].

Conformationally Constrained Building Block for Structure-Based Drug Design

The strained four-membered azetidine ring (ring strain ~26 kcal/mol, 4.3× higher than pyrrolidine) provides conformational rigidity and reduced amine basicity relative to larger heterocyclic amines [3]. The 3-alkoxy ether linkage introduces an additional rotational degree of freedom while maintaining the pharmacophoric spacing between the azetidine nitrogen and the 4-fluorophenyl aromatic ring. These properties make the compound valuable for computational docking studies, pharmacophore modeling, and structure-activity relationship exploration where conformational constraint is a design objective.

Formulation Development and Salt Form Optimization for Low-Solubility Azetidine Derivatives

Azetidine derivatives are characterized by very limited aqueous solubility, presenting documented formulation challenges for oral and intravenous administration [4]. This compound is suitable for formulation development studies investigating salt form selection, co-solvent systems, cyclodextrin complexation, or solid dispersion technologies aimed at overcoming azetidine class solubility limitations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.